Cas no 2172003-06-2 (2-ethoxy-4-fluoro-1-(3-methoxyphenyl)benzene)

2-Ethoxy-4-fluoro-1-(3-methoxyphenyl)benzene is a fluorinated aromatic ether compound with a molecular structure featuring both ethoxy and methoxy substituents. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. The presence of fluorine and methoxy groups enhances its reactivity in electrophilic substitution and cross-coupling reactions, making it a versatile building block for fine chemical synthesis. Its well-defined structure and stability under standard conditions ensure consistent performance in laboratory and industrial applications. The compound is typically handled under controlled conditions to maintain purity and reactivity.
2-ethoxy-4-fluoro-1-(3-methoxyphenyl)benzene structure
2172003-06-2 structure
Product name:2-ethoxy-4-fluoro-1-(3-methoxyphenyl)benzene
CAS No:2172003-06-2
MF:C15H15FO2
MW:246.276808023453
CID:6326580
PubChem ID:165565123

2-ethoxy-4-fluoro-1-(3-methoxyphenyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 2-ethoxy-4-fluoro-1-(3-methoxyphenyl)benzene
    • 2172003-06-2
    • EN300-1586035
    • Inchi: 1S/C15H15FO2/c1-3-18-15-10-12(16)7-8-14(15)11-5-4-6-13(9-11)17-2/h4-10H,3H2,1-2H3
    • InChI Key: NGBVNTQXRVURSJ-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=C(C=1)OCC)C1C=CC=C(C=1)OC

Computed Properties

  • Exact Mass: 246.10560788g/mol
  • Monoisotopic Mass: 246.10560788g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 18.5Ų

2-ethoxy-4-fluoro-1-(3-methoxyphenyl)benzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1586035-0.5g
2-ethoxy-4-fluoro-1-(3-methoxyphenyl)benzene
2172003-06-2
0.5g
$1180.0 2023-06-04
Enamine
EN300-1586035-2.5g
2-ethoxy-4-fluoro-1-(3-methoxyphenyl)benzene
2172003-06-2
2.5g
$2408.0 2023-06-04
Enamine
EN300-1586035-100mg
2-ethoxy-4-fluoro-1-(3-methoxyphenyl)benzene
2172003-06-2
100mg
$1081.0 2023-09-24
Enamine
EN300-1586035-10000mg
2-ethoxy-4-fluoro-1-(3-methoxyphenyl)benzene
2172003-06-2
10000mg
$5283.0 2023-09-24
Enamine
EN300-1586035-50mg
2-ethoxy-4-fluoro-1-(3-methoxyphenyl)benzene
2172003-06-2
50mg
$1032.0 2023-09-24
Enamine
EN300-1586035-5000mg
2-ethoxy-4-fluoro-1-(3-methoxyphenyl)benzene
2172003-06-2
5000mg
$3562.0 2023-09-24
Enamine
EN300-1586035-10.0g
2-ethoxy-4-fluoro-1-(3-methoxyphenyl)benzene
2172003-06-2
10g
$5283.0 2023-06-04
Enamine
EN300-1586035-1.0g
2-ethoxy-4-fluoro-1-(3-methoxyphenyl)benzene
2172003-06-2
1g
$1229.0 2023-06-04
Enamine
EN300-1586035-0.05g
2-ethoxy-4-fluoro-1-(3-methoxyphenyl)benzene
2172003-06-2
0.05g
$1032.0 2023-06-04
Enamine
EN300-1586035-2500mg
2-ethoxy-4-fluoro-1-(3-methoxyphenyl)benzene
2172003-06-2
2500mg
$2408.0 2023-09-24

Additional information on 2-ethoxy-4-fluoro-1-(3-methoxyphenyl)benzene

Comprehensive Guide to 2-ethoxy-4-fluoro-1-(3-methoxyphenyl)benzene (CAS No. 2172003-06-2): Properties, Applications, and Market Insights

2-ethoxy-4-fluoro-1-(3-methoxyphenyl)benzene (CAS No. 2172003-06-2) is a specialized aromatic compound with a unique molecular structure that combines ethoxy, fluoro, and methoxyphenyl functional groups. This compound has garnered significant attention in the chemical and pharmaceutical industries due to its versatile applications and potential as a building block for more complex molecules. In this comprehensive guide, we will explore its chemical properties, synthesis methods, applications, and current market trends, while addressing common questions and concerns from researchers and industry professionals.

The molecular formula of 2-ethoxy-4-fluoro-1-(3-methoxyphenyl)benzene is C15H15FO2, with a molecular weight of 246.28 g/mol. Its structure features a benzene ring substituted with an ethoxy group at position 2, a fluorine atom at position 4, and a 3-methoxyphenyl group at position 1. This specific arrangement of substituents contributes to its distinct physicochemical properties, including moderate polarity and good thermal stability. The compound typically appears as a colorless to pale yellow liquid at room temperature, with a boiling point ranging between 280-300°C under standard atmospheric pressure.

Recent searches on scientific databases and AI platforms reveal growing interest in fluoroaromatic compounds and methoxy-substituted benzene derivatives, particularly for pharmaceutical applications. Many researchers are searching for "novel aromatic building blocks for drug discovery" and "fluorescent probes with methoxy groups," indicating potential relevance for 2-ethoxy-4-fluoro-1-(3-methoxyphenyl)benzene in these areas. The compound's unique combination of electron-donating (ethoxy and methoxy) and electron-withdrawing (fluoro) groups makes it particularly interesting for designing molecules with specific electronic properties.

In pharmaceutical research, 2-ethoxy-4-fluoro-1-(3-methoxyphenyl)benzene serves as a valuable intermediate for the synthesis of more complex drug candidates. The presence of both fluorine and methoxy groups is particularly noteworthy, as these moieties are frequently employed in modern drug design to modulate bioavailability, metabolic stability, and target binding affinity. Current trends in drug development show increased demand for fluorinated pharmaceutical intermediates, with many researchers investigating "fluorine in medicinal chemistry" and "methoxy group effects on drug metabolism."

The compound also finds applications in material science, particularly in the development of specialty polymers and liquid crystals. The methoxyphenyl moiety contributes to mesogenic properties, while the fluoro substituent can influence dielectric characteristics. Recent patent literature reveals growing interest in similar structures for organic electronic applications, answering frequent search queries about "aromatic compounds for OLED materials" and "fluorinated liquid crystal precursors."

Synthesis of 2-ethoxy-4-fluoro-1-(3-methoxyphenyl)benzene typically involves multi-step organic transformations, starting from commercially available precursors. Common approaches include Suzuki-Miyaura coupling reactions or nucleophilic aromatic substitution strategies. The synthetic route must carefully consider the reactivity of each functional group, particularly the sensitivity of the fluoro substituent to certain reaction conditions. Many synthetic chemists search for "selective functionalization of poly-substituted benzenes" and "protection strategies for methoxy groups," highlighting the technical challenges associated with such compounds.

From a commercial perspective, the market for specialty aromatic compounds like 2-ethoxy-4-fluoro-1-(3-methoxyphenyl)benzene has shown steady growth, particularly in the Asia-Pacific region. The compound is typically supplied in research quantities by specialty chemical manufacturers, with purity grades ranging from 95% to 99%. Current market analysis indicates increasing demand for custom fluorinated building blocks, responding to trends in personalized medicine and targeted drug delivery systems.

Quality control and characterization of 2-ethoxy-4-fluoro-1-(3-methoxyphenyl)benzene involve standard analytical techniques including HPLC, GC-MS, and NMR spectroscopy. The 1H NMR spectrum typically shows characteristic signals for the aromatic protons, ethoxy methylene, and methoxy groups, while 19F NMR provides specific information about the fluorine environment. These analytical aspects address common search queries about "NMR interpretation of multi-substituted benzenes" and "quality control for pharmaceutical intermediates."

Safety considerations for handling 2-ethoxy-4-fluoro-1-(3-methoxyphenyl)benzene follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, appropriate personal protective equipment should be used, particularly due to the potential for skin and eye irritation. The compound should be stored in tightly sealed containers away from strong oxidizers, addressing frequently asked questions about "chemical compatibility of fluoroaromatics" and "proper storage of methoxy-containing compounds."

Future research directions for 2-ethoxy-4-fluoro-1-(3-methoxyphenyl)benzene and related compounds may explore their potential in green chemistry applications. Recent publications have investigated similar structures as precursors for biodegradable materials or as components in sustainable catalytic systems. These developments respond to growing industry interest in "green alternatives for aromatic chemistry" and "eco-friendly fluorination methods," as reflected in current search trends.

In conclusion, 2-ethoxy-4-fluoro-1-(3-methoxyphenyl)benzene (CAS No. 2172003-06-2) represents an interesting and versatile aromatic compound with significant potential in pharmaceutical and material science applications. Its unique combination of substituents offers multiple possibilities for chemical modification and property tuning. As research continues to explore new applications for polyfunctional aromatic compounds, this molecule is likely to maintain its relevance in specialty chemical markets and academic research alike.

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